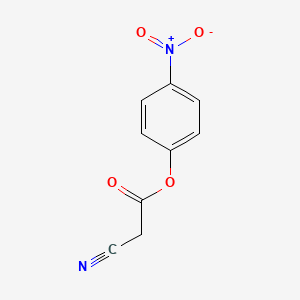

4-Nitrophenyl cyanoacetate

Beschreibung

Structural Context within the Landscape of Cyanoacetate (B8463686) Derivatives

4-Nitrophenyl cyanoacetate belongs to the broader class of cyanoacetate derivatives. These compounds are characterized by the presence of a methylene (B1212753) group activated by two adjacent electron-withdrawing groups: a nitrile (-CN) and an ester (-COOR). This dual activation makes the methylene protons acidic and thus easily removable by a base, generating a stabilized carbanion.

The general structure of a cyanoacetate ester allows for wide-ranging modifications at the ester group (R). In the case of 4-nitrophenyl cyanoacetate, the 'R' group is the 4-nitrophenyl moiety. The electronic properties of this aryl group significantly influence the reactivity of the entire molecule compared to simpler alkyl cyanoacetates like ethyl cyanoacetate or methyl cyanoacetate. chemsrc.com

Research Significance of the 4-Nitrophenyl Moiety in Organic Synthesis and Reactivity Studies

The presence of the 4-nitrophenyl group is crucial to the compound's utility in organic synthesis. The nitro group (-NO₂) at the para position of the phenyl ring is a strong electron-withdrawing group. vulcanchem.com This has two major consequences:

Enhanced Acidity: The electron-withdrawing nature of the nitrophenyl group further increases the acidity of the α-methylene protons of the cyanoacetate part, facilitating the formation of the corresponding nucleophile.

Good Leaving Group: The 4-nitrophenoxide ion is an excellent leaving group. This property is exploited in reactions where the cyanoacetyl group is transferred to other molecules.

This combination of an active methylene center and a good leaving group makes 4-nitrophenyl cyanoacetate a key reagent in various synthetic strategies.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 4-Nitrophenyl cyanoacetate are fundamental to its characterization and application in research.

Table 1: Physicochemical Properties of 4-Nitrophenyl Cyanoacetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆N₂O₄ | vulcanchem.com |

| Molecular Weight | 206.15 g/mol | vulcanchem.com |

| Appearance | Off-white or beige powder | chemicalbook.com |

| Melting Point | 75-77 °C | chemicalbook.com |

| Solubility | Insoluble in water | chemicalbook.com |

Spectroscopic data is essential for confirming the structure of the molecule. Key features in its spectra include:

Table 2: Spectroscopic Data for 4-Nitrophenyl Cyanoacetate and Related Structures

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Source |

|---|---|---|---|

| Infrared (IR) Spectroscopy | C≡N (nitrile) stretch | ~2213–2221 cm⁻¹ | vulcanchem.com |

| Infrared (IR) Spectroscopy | C=O (ester) stretch | ~1681–1705 cm⁻¹ | vulcanchem.com |

| ¹H NMR Spectroscopy | Aromatic protons | δ 7.01–8.11 ppm | vulcanchem.com |

| ¹³C NMR Spectroscopy | C≡N (nitrile) carbon | δ 114–118 ppm | vulcanchem.com |

| ¹³C NMR Spectroscopy | C=O (ester) carbon | δ 165–208 ppm | vulcanchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c10-6-5-9(12)15-8-3-1-7(2-4-8)11(13)14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRHIGCSVPDVGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511767 | |

| Record name | 4-Nitrophenyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80256-92-4 | |

| Record name | 4-Nitrophenyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Key Reactions

Common Synthetic Routes

The most common method for synthesizing 4-nitrophenyl cyanoacetate is through the esterification of 4-nitrophenol (B140041) with a cyanoacetic acid derivative. vulcanchem.com A typical procedure involves reacting 4-nitrophenol with cyanoacetyl chloride in the presence of a base like triethylamine. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction. vulcanchem.com This method can achieve high yields, often exceeding 90% under optimized conditions. vulcanchem.com

Esterification and Transesterification Strategies

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene (B1212753) compounds like 4-nitrophenyl cyanoacetate. google.com It involves the reaction between the active methylene group and a carbonyl compound (an aldehyde or ketone), typically catalyzed by a weak base. rsc.org The product is an α,β-unsaturated dinitrile or ester.

For example, the reaction of 4-nitrophenyl cyanoacetate with an aromatic aldehyde, such as 4-nitrobenzaldehyde (B150856), yields the corresponding ethyl 2-cyano-3-(4-nitrophenyl)acrylate. scielo.org.mxaston.ac.uk These reactions are often efficient, with studies reporting excellent yields (up to 99%) in short reaction times, particularly when the aldehyde contains electron-withdrawing groups. rsc.org

Formation of N-Substituted Cyanoacetamides with Nitrophenyl Moieties

Michael Addition

The products of the Knoevenagel condensation, being α,β-unsaturated systems, are excellent Michael acceptors. unacademy.com The carbanion generated from 4-nitrophenyl cyanoacetate can also act as a Michael donor, adding to other activated alkenes. unacademy.com More significantly, cascade reactions involving both a Knoevenagel condensation and a subsequent Michael addition are powerful tools for building complex molecular architectures. nih.gov For instance, a three-component reaction between an aldehyde, 4-nitrophenyl cyanoacetate, and a suitable Michael donor can lead to highly substituted cyclic systems in a single step. rsc.org

Mechanistic Investigations of Reactions Involving 4 Nitrophenyl Cyanoacetate

Reaction Kinetics and Mechanistic Pathways of Nucleophilic Substitution at the 4-Nitrophenyl Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aryl compounds. fishersci.fi In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (NO₂), positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

Single Electron Transfer (SET) Mechanisms in Aromatic Nucleophilic Substitutions

While the classical SNAr mechanism proceeds via an addition-elimination pathway involving a Meisenheimer complex, an alternative nonchain radical mechanism involving a single electron transfer (SET) has been proposed for certain systems. acs.orgnih.gov This is particularly relevant for reactions of nitroaromatics with strong nucleophiles like carbanions.

Kinetic studies on the reaction of p-nitrochlorobenzene with the sodium salt of ethyl cyanoacetate (B8463686) carbanion in dimethyl sulfoxide (B87167) (DMSO) provide evidence supporting a nonchain radical mechanism. acs.org The process is initiated by a single electron transfer from the nucleophile (ethyl cyanoacetate carbanion) to the aryl halide, forming an aromatic radical anion. acs.org This is followed by the dissociation of the radical anion and subsequent steps to yield the final product. acs.org The activation energies and entropies for the electron transfer and the dissociation of the p-nitrochlorobenzene radical anion were determined, lending strong support to this mechanistic pathway over a chain radical mechanism (SRN1). acs.org

Further evidence for a SET mechanism comes from studies on the reaction of p-dinitrobenzene with the ethyl cyanoacetate carbanion in DMSO. researchgate.net Investigations using cyclic voltammetry and EPR spectroscopy indicated that the reaction proceeds through the intermediacy of the p-dinitrobenzene radical anion. researchgate.net This reaction was found to be faster than the corresponding reaction with p-nitrohalobenzenes, highlighting the favorability of the SET pathway. researchgate.net However, it is worth noting that the SET mechanism for the substitution of halogen in o- and p-halonitrobenzenes by cyanoacetate has been a subject of debate, with some studies arguing that the experimental results are also consistent with the traditional addition-elimination mechanism. researchgate.net

Influence of Solvent and Catalyst Systems on Reaction Dynamics

The solvent and catalyst systems employed can significantly impact the kinetics and outcome of reactions involving 4-nitrophenyl cyanoacetate and related compounds. The choice of solvent can alter reaction rates and even selectivity by influencing the solubility of reactants and the stabilization of transition states. rsc.org

In the hydrogenation of related nitroarenes, protic solvents like ethanol (B145695) and methanol (B129727) were shown to favor both higher reaction rates and product selectivity compared to aprotic polar solvents such as THF and acetonitrile. mdpi.com For Knoevenagel condensation reactions involving ethyl cyanoacetate and aromatic aldehydes, various catalytic systems have been explored. Deep eutectic solvents (DES), such as a mixture of zinc chloride and acetamide, can function as both the catalyst and the reaction medium, offering a green and efficient method. thieme-connect.com The reaction of 4-nitrobenzaldehyde (B150856) with ethyl cyanoacetate in the presence of a ZIF-9/GO composite catalyst proceeded smoothly in ethanol at an elevated temperature of 60 °C to give an excellent yield. rsc.org

The selection of the base is also critical. In a three-component cascade reaction to synthesize tetrahydroquinolines, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) was found to be a superior base, playing a dual role in catalyzing both the initial Knoevenagel condensation and the subsequent aza-Michael–Michael addition. nih.govrsc.org

| Reaction Type | Reactants | Catalyst/Solvent System | Key Finding | Reference |

| Hydrogenation | 4-(4-nitrophenyl)morpholin-3-one | 0.50Au/ANW / Ethanol | Protic solvents lead to higher conversion and selectivity compared to aprotic solvents. | mdpi.com |

| Knoevenagel Condensation | 4-nitrobenzaldehyde, Ethyl cyanoacetate | ZIF-9/GO / Ethanol | Reaction proceeded smoothly at 60 °C, giving an excellent yield. | rsc.org |

| Knoevenagel Condensation | Benzaldehyde, Ethyl cyanoacetate | Imidazolium-based Ionic Liquids | Ionic liquids can act as efficient promoters for the reaction. | scispace.com |

| Cascade Reaction | 2-alkenyl aniline, Aldehydes, Ethyl cyanoacetate | DBU / CH₂Cl₂ | DBU effectively catalyzes the multi-step synthesis of tetrahydroquinolines. | nih.govrsc.org |

Reactivity of the Active Methylene (B1212753) Group in Cyanoacetate Derivatives

The methylene group (CH₂) positioned between the cyano (-CN) and the ester (-COOR) groups in 4-nitrophenyl cyanoacetate is termed an "active methylene" group. Its protons are significantly more acidic than those of a simple alkane due to the electron-withdrawing nature of the adjacent functional groups.

Carbanion Formation and Stabilization in the Context of the 4-Nitrophenyl Group

The acidity of the α-protons of the active methylene group facilitates their removal by a base, leading to the formation of a carbanion. rsc.orglibretexts.org This carbanion is a potent nucleophile. libretexts.org

The stability of this carbanion is a result of several factors:

Resonance: The negative charge is delocalized onto the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. This distribution of the charge over multiple atoms significantly stabilizes the anion. libretexts.org

Inductive Effect: The electronegative oxygen and nitrogen atoms of the ester and cyano groups pull electron density away from the carbanionic carbon, further stabilizing the negative charge. libretexts.org

The reactivity of active methylene compounds in alkylation reactions follows a predictable trend, with ethyl cyanoacetate showing reactivity comparable to ethyl acetoacetate (B1235776) and malononitrile. researchgate.net

Participation in Condensation and Michael Addition Reactions

The nucleophilic carbanion generated from 4-nitrophenyl cyanoacetate readily participates in a variety of crucial carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where an active methylene compound reacts with an aldehyde or ketone. scispace.comscielo.br For instance, ethyl cyanoacetate reacts with 4-nitrobenzaldehyde in the presence of a base like DBU or a catalyst system to form ethyl 2-cyano-3-(4-nitrophenyl)acrylate. rsc.orgnih.govrsc.org This reaction is a key step in the synthesis of more complex molecules, including substituted tetrahydroquinolines. nih.govrsc.org

Michael Addition: As a classic Michael donor, the carbanion from a cyanoacetate derivative can undergo a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors). acs.org This reaction is fundamental in organic synthesis for creating new carbon-carbon bonds. researchgate.net For example, the synthesis of highly substituted tetrahydroquinolines can proceed via a cascade reaction that involves an initial Knoevenagel condensation followed by an intramolecular aza-Michael–Michael addition. nih.govrsc.org

Leaving Group Properties of the 4-Nitrophenoxy Moiety in Ester Cleavage Reactions

The 4-nitrophenoxy group is an excellent leaving group in nucleophilic acyl substitution reactions. Its effectiveness stems from the stability of the departing 4-nitrophenolate (B89219) anion. The presence of the electron-withdrawing nitro group at the para position allows for extensive resonance delocalization of the negative charge on the phenolate (B1203915) oxygen throughout the aromatic ring and into the nitro group itself. This stabilization lowers the activation energy for its departure.

The favorable properties of the 4-nitrophenoxy group have led to its widespread use in model studies of ester cleavage and hydrolysis. samipubco.com For example, in studies of phosphate (B84403) diester hydrolysis, the 4-nitrophenyl group is employed as the leaving group because its departure is facile and the resulting 4-nitrophenolate ion has a strong absorbance at 400 nm, which simplifies reaction monitoring by spectrophotometry. samipubco.com

Kinetic studies of the cleavage of a series of 4-substituted phenyl acetates, analyzed using Brønsted correlations (a plot of the logarithm of the rate constant versus the pKₐ of the leaving group), have provided deep mechanistic insights. researchgate.netrsc.org These studies have shown that for highly basic leaving groups, the rate-determining step is the departure of the leaving group. However, as the leaving group becomes less basic (i.e., a better leaving group, like 4-nitrophenoxide), the rate-determining step can shift to the initial nucleophilic attack on the carbonyl carbon. rsc.org For the reaction of some nucleophiles with p-nitrophenyl acetate (B1210297), a concerted mechanism, rather than a stepwise one involving a tetrahedral intermediate, has been proposed based on kinetic isotope effect studies. nih.gov

The reactivity of triesters with a 4-nitrophenyl leaving group is also strongly dependent on the non-leaving "spectator" groups, with more electron-withdrawing spectator groups accelerating the reaction by many orders of magnitude. acs.org

Mechanistic Aspects of Rearrangement Reactions (e.g., Lossen Rearrangement) Mediated by 4-Nitrophenyl Cyanoacetate Derivatives

The Lossen rearrangement is a classic organic reaction that transforms a hydroxamic acid or its derivatives into an isocyanate, which can then be converted to amines, ureas, or carbamates. wikipedia.org The reaction proceeds through the formation of an isocyanate intermediate via the rearrangement of an O-acylated, O-sulfonylated, or O-phosphorylated hydroxamic acid derivative. wikipedia.org A key aspect of initiating this rearrangement is the activation of the hydroxamic acid. Derivatives of 4-nitrophenyl cyanoacetate have emerged as effective reagents for this purpose.

One such derivative, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), has been demonstrated to mediate the Lossen rearrangement under mild conditions. researchgate.netacs.org This reagent facilitates the conversion of carboxylic acids into the corresponding hydroxamic acids in a one-pot synthesis, which then undergo the rearrangement. acs.org

The general mechanism begins with the O-acylation of a hydroxamic acid. wikipedia.org In the context of using a reagent like 4-NBsOXY, the process starts with the carboxylic acid. The reaction of a carboxylic acid with 4-NBsOXY, in the presence of a base, forms an activated O-acyl intermediate. This intermediate then reacts with hydroxylamine (B1172632) to generate the corresponding hydroxamic acid. acs.org

Once the hydroxamic acid is formed, it is subsequently O-sulfonylated by another molecule of 4-NBsOXY. The resulting O-sulfonylated hydroxamic acid derivative is primed for the Lossen rearrangement. The presence of a base facilitates the deprotonation of the hydroxamic acid nitrogen, leading to the formation of a nitrogen anion. wikipedia.org This anion is unstable and undergoes rearrangement, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen atom, and the concomitant expulsion of the leaving group, which in this case is derived from the 4-NBsOXY reagent (ethyl 2-cyano-2-(hydroxyimino)acetate, or Oxyma, and 4-nitrobenzenesulfonic acid). researchgate.netacs.org This concerted step results in the formation of the key isocyanate intermediate.

The isocyanate can then be trapped by various nucleophiles. wikipedia.org For instance, in the presence of an amine, it forms a urea (B33335) derivative. researchgate.netacs.org If water is the nucleophile, the isocyanate hydrolyzes to a carbamic acid, which then decarboxylates to yield a primary amine. wikipedia.org The use of 4-NBsOXY is advantageous as it allows for a one-pot synthesis from the carboxylic acid to the final urea or hydroxamic acid product with good yields and without significant racemization for chiral substrates. researchgate.netacs.org The byproducts, Oxyma and 4-nitrobenzenesulfonic acid, can often be recovered and recycled, making the process more environmentally friendly. acs.org

Another related reagent, ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), also facilitates the Lossen rearrangement for the synthesis of ureas, carbamates, and thiocarbamates from hydroxamic acids. researchgate.net This highlights a broader strategy of using activated cyanoacetate derivatives for this type of rearrangement.

The table below summarizes the research findings on the synthesis of various ureas from N-protected amino acids via the Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY).

| Entry | N-Protected Amino Acid | Amine | Product | Yield (%) |

| 1 | Boc-Ala-OH | Benzylamine | Boc-Ala-NH-Bn | 92 |

| 2 | Boc-Phe-OH | Benzylamine | Boc-Phe-NH-Bn | 94 |

| 3 | Boc-Val-OH | Benzylamine | Boc-Val-NH-Bn | 89 |

| 4 | Boc-Leu-OH | Benzylamine | Boc-Leu-NH-Bn | 91 |

| 5 | Cbz-Gly-OH | Benzylamine | Cbz-Gly-NH-Bn | 95 |

| 6 | Fmoc-Phe-OH | Benzylamine | Fmoc-Phe-NH-Bn | 90 |

| 7 | Boc-Ala-OH | Aniline | Boc-Ala-NH-Ph | 88 |

| 8 | Boc-Phe-OH | Aniline | Boc-Phe-NH-Ph | 91 |

Data sourced from studies on the application of 4-NBsOXY in racemization-free synthesis. researchgate.netacs.org

Advanced Spectroscopic Characterization Techniques for 4 Nitrophenyl Cyanoacetate Structures

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 4-nitrophenyl cyanoacetate (B8463686), the spectrum is distinguished by the vibrations of its key moieties: the cyano group (C≡N), the ester carbonyl group (C=O), and the nitro group (NO₂).

The analysis of related compounds provides a framework for the expected vibrational frequencies. In derivatives synthesized from ethyl cyanoacetate, the C≡N stretching vibration is typically observed in the range of 2226-2229 cm⁻¹. scispace.comekb.eg The ester carbonyl (C=O) stretch is a strong absorption, generally appearing around 1714-1728 cm⁻¹. scispace.comscirp.org The nitro group exhibits two characteristic stretching vibrations: a symmetric stretch and an asymmetric stretch. These are crucial for confirming the presence of the 4-nitrophenyl substituent. Computational studies and experimental data on related nitrophenyl compounds place these bands at distinct frequencies. ejournal.bynih.gov

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for 4-Nitrophenyl Cyanoacetate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Cyano (C≡N) | Stretching | ~2225 | scispace.comekb.eg |

| Ester Carbonyl (C=O) | Stretching | ~1714 - 1728 | scispace.comscirp.org |

| Nitro (NO₂) | Asymmetric Stretching | ~1500 - 1560 | nih.gov |

| Nitro (NO₂) | Symmetric Stretching | ~1300 - 1370 | nih.gov |

| Aromatic C=C | Stretching | ~1600 | scispace.com |

Note: The values are based on data from closely related compounds and serve as expected ranges.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

For 4-nitrophenyl cyanoacetate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the cyanoacetate group. The 4-nitrophenyl group presents a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (typically δ 7.5-8.4 ppm). For instance, in the closely related 4-nitrophenyl acetate (B1210297), the aromatic protons appear as doublets around δ 7.4 ppm and δ 8.3 ppm. chemicalbook.com Protons on the carbon adjacent to both the cyano and ester groups would have a unique chemical shift.

The ¹³C NMR spectrum provides data for each unique carbon atom. The carbonyl carbon of the ester is expected in the δ 160-170 ppm range. scirp.org The carbon of the cyano group typically appears around δ 115 ppm. uobaghdad.edu.iq The aromatic carbons of the nitrophenyl ring would show characteristic shifts influenced by the electron-withdrawing nitro group. scirp.orgchemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by establishing correlations between protons and carbons, definitively linking the methylene protons to their corresponding carbon and confirming the connectivity within the aromatic ring.

Table 2: Predicted NMR Chemical Shifts (δ) for 4-Nitrophenyl Cyanoacetate

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Source |

|---|---|---|---|---|

| ¹H | Aromatic (ortho to NO₂) | ~8.3 - 8.4 | Doublet | chemicalbook.comrsc.org |

| ¹H | Aromatic (meta to NO₂) | ~7.8 - 8.1 | Doublet | scirp.orgrsc.org |

| ¹H | Methylene (-CH₂-) | ~3.1 - 3.3 | Singlet | |

| ¹³C | Ester Carbonyl (C=O) | ~162 - 164 | Singlet | scirp.org |

| ¹³C | Cyano (C≡N) | ~115 | Singlet | uobaghdad.edu.iq |

| ¹³C | Aromatic (C-NO₂) | ~142 - 147 | Singlet | scirp.org |

| ¹³C | Aromatic (C-O) | ~150 | Singlet | scirp.org |

| ¹³C | Aromatic (CH ortho to NO₂) | ~125 | Singlet | scirp.org |

| ¹³C | Aromatic (CH meta to NO₂) | ~119 - 124 | Singlet | scirp.org |

Note: Predicted values are based on data from structurally similar compounds like 4-nitrophenyl acetate, ethyl 2-cyano-3-(4-nitrophenyl)acrylate, and 2-cyano-N-[(4-nitrophenyl)methyl]acetamide.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The primary chromophore in 4-nitrophenyl cyanoacetate is the nitrophenyl group. Compounds containing this moiety typically exhibit strong absorption in the UV region. For example, 4-nitrophenyl acetate shows a significant absorption peak. researchgate.net The absorption spectra of related iminocoumarin derivatives containing a cyanoacetamido phenyl group lie in the range of 294-400 nm. researchgate.net Under basic conditions, hydrolysis can release the 4-nitrophenolate (B89219) ion, which is intensely yellow and has a characteristic absorption maximum around 413 nm, a property often used for spectroscopic tracking of reactions. emerginginvestigators.org

Table 3: Electronic Absorption Data for Related Chromophores

| Compound/Ion | Solvent/Condition | λ_max (nm) | Source |

|---|---|---|---|

| 4-Nitrophenolate ion | Basic solution | ~413 | emerginginvestigators.org |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of 4-nitrophenyl cyanoacetate would confirm its molecular formula, C₉H₆N₂O₄, corresponding to a molecular weight of approximately 206.16 g/mol .

Electron Ionization (EI-MS) would cause the molecular ion to fragment in a predictable manner. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgchemguide.co.uk For 4-nitrophenyl cyanoacetate, expected fragmentation could include:

Loss of the cyanoacetate moiety to give a 4-nitrophenoxy cation or radical.

Cleavage of the ester bond to form a 4-nitrophenyl cation.

Fragmentation of the nitro group (loss of NO or NO₂).

Analysis of the fragmentation of related compounds, such as 4-nitrophenyl-substituted tetrazoles, shows that cleavage often occurs to generate stable fragments, with the nitrophenyl group being a common resulting ion. nih.gov Electrospray ionization (ESI-MS), a softer ionization technique, would likely show a prominent protonated molecular ion [M+H]⁺ or adducts like [M+Na]⁺. ejournal.by

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. anton-paar.com By diffracting X-rays off a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. anton-paar.com

While specific crystallographic data for 4-nitrophenyl cyanoacetate was not found in the searched literature, the technique would reveal critical structural details. A successful crystal structure determination would provide:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating crystalline lattice. iucr.orgevitachem.com

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal. iucr.org

Molecular Conformation: The exact spatial orientation of the nitrophenyl ring relative to the cyanoacetate group.

Intermolecular Interactions: The presence of any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal packing. iucr.org

For example, in the crystal structure of a related nitrophenyl derivative, the nitro group was found to be essentially coplanar with its attached benzene (B151609) ring. acs.org Such analyses provide invaluable insight into the molecule's solid-state architecture.

Theoretical and Computational Chemistry Studies of 4 Nitrophenyl Cyanoacetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-nitrophenyl cyanoacetate (B8463686), these calculations reveal key structural and electronic features that dictate its chemical behavior.

Both Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used ab initio quantum chemical methods to approximate the solution to the Schrödinger equation for a many-electron system. azchemie.com

Hartree-Fock (HF) Method : This approach, also known as a mean-field theory, treats each electron as moving in the average electric field created by all other electrons, simplifying the complex electron-electron interactions. azchemie.com It serves as a foundational method for more advanced computational techniques. azchemie.com Studies on related nitrophenyl derivatives have utilized the HF method to compute various properties, including molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.net

Density Functional Theory (DFT) : DFT methods have become a cornerstone of computational chemistry for their ability to provide a good balance between accuracy and computational cost. derpharmachemica.com Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy. A popular functional used in these calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. DFT calculations, often employing the B3LYP functional, have been successfully used to determine the optimized geometries, vibrational spectra, and electronic properties of molecules containing the nitrophenyl group. materialsciencejournal.orgejournal.by

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. libretexts.org

Pople-style basis sets : A commonly used series of basis sets is the Pople-style basis sets, such as 6-311G. This notation indicates that the core orbitals are described by a single basis function (a contraction of 6 Gaussian functions), while the valence orbitals are split into three functions (composed of 3, 1, and 1 Gaussian functions, respectively) to provide more flexibility. ejournal.by To account for the polarization of electron density in bonds and the diffuse nature of electrons in anions or excited states, polarization functions (e.g., d, p) and diffuse functions (+) are often added, leading to basis sets like 6-311++G(d,p). derpharmachemica.comnih.gov

Methodological Considerations : The choice of method and basis set is a trade-off between computational cost and desired accuracy. numberanalytics.com For instance, while larger basis sets and more sophisticated methods can yield more accurate results, they are also more computationally demanding. scm.com For studying properties like vibrational frequencies or electronic transitions, specific basis sets and computational approaches are often recommended. For example, time-dependent DFT (TD-DFT) is a common choice for simulating UV-Vis spectra. materialsciencejournal.orgresearchgate.net

Density Functional Theory (DFT) and Hartree-Fock (HF) Methodologies

Analysis of Molecular Orbitals (HOMO-LUMO) and Their Implications for Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its ability to undergo electronic excitation. researchgate.netschrodinger.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which often correlates with higher chemical reactivity. derpharmachemica.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

For nitrophenyl derivatives, the HOMO is often localized on the phenyl ring and the ester or cyano groups, while the LUMO is typically centered on the electron-withdrawing nitro group. This distribution facilitates charge transfer from the HOMO to the LUMO upon electronic excitation. researchgate.net Theoretical calculations, particularly using DFT, can predict the energies of the HOMO and LUMO, providing valuable insights into the electronic transitions and reactivity of 4-nitrophenyl cyanoacetate. materialsciencejournal.orgejournal.by

Table 1: Calculated Frontier Molecular Orbital Energies for Related Nitrophenyl Compounds This table presents representative data from computational studies on similar molecules to illustrate the typical range of HOMO and LUMO energies.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | - | - | - | materialsciencejournal.org |

| 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one | B3LYP/6-311G(d,p) | - | - | 3.42 | researchgate.net |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its observed spectra.

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its infrared (IR) and Raman spectra. worktribe.com These calculations are typically performed at the harmonic level, and the calculated frequencies are often scaled to better match experimental data. mckendree.edu

Potential Energy Distribution (PED) Analysis : To understand the nature of each vibrational mode, a Potential Energy Distribution (PED) analysis is often performed. nih.gov PED analysis quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each calculated vibrational frequency. ejournal.bynih.gov This allows for a detailed assignment of the observed spectral bands to specific molecular motions. For example, in molecules containing a nitro group, characteristic stretching frequencies for the NO2 group can be identified and assigned through PED analysis.

Table 2: Representative Calculated Vibrational Frequencies and PED Analysis for a Related Nitrophenyl Derivative This table illustrates the type of data obtained from vibrational frequency calculations and PED analysis. The data is based on studies of similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution |

|---|---|---|

| NO₂ asymmetric stretch | ~1500-1600 | >80% NO₂ stretch |

| NO₂ symmetric stretch | ~1300-1350 | >80% NO₂ stretch |

| C=O stretch | ~1700-1750 | >70% C=O stretch |

| C≡N stretch | ~2200-2250 | >85% C≡N stretch |

Time-dependent density functional theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. nih.govfaccts.de By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.com

For 4-nitrophenyl cyanoacetate, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions. The strong electron-withdrawing nature of the nitro group and the presence of the cyano and ester groups lead to significant intramolecular charge transfer upon excitation. researchgate.net TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved. For instance, a transition from a HOMO localized on the phenyl ring to a LUMO centered on the nitro group would be characterized as an intramolecular charge transfer transition. researchgate.netresearchgate.net

Table 3: Simulated UV-Vis Spectral Data for a Related Nitrophenyl Compound This table shows an example of data generated from TD-DFT calculations to simulate a UV-Vis spectrum.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Source |

|---|---|---|---|---|

| S₀ → S₁ | ~350 | ~0.5 | HOMO → LUMO (π→π*) | materialsciencejournal.org |

| S₀ → S₂ | ~280 | ~0.1 | HOMO-1 → LUMO (n→π*) | researchgate.net |

Vibrational Frequencies and Potential Energy Distribution Analysis

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions, providing insights into reaction pathways and the energetic barriers that govern them. jstar-research.come3s-conferences.orgyoutube.com For 4-nitrophenyl cyanoacetate, computational methods are employed to model its reactivity, particularly in reactions such as hydrolysis and aminolysis. nih.govwalisongo.ac.idkoreascience.kr These studies involve mapping the potential energy surface of a reaction, identifying the structures of reactants, products, and the high-energy transition state that connects them. rowansci.com

Energy Profiles and Activation Parameters

The energy profile of a reaction depicts the change in potential energy as reactants are converted into products. A key feature of this profile is the activation energy (Ea), which is the minimum energy required for a reaction to occur. Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of the stationary points along the reaction coordinate, including the transition state. nih.gov From these calculations, thermodynamic parameters like the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined. f1000research.com

For instance, in the hydrolysis of related nitrophenyl esters, computational studies can model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent departure of the nitrophenoxide leaving group. walisongo.ac.id The calculated activation parameters provide a theoretical basis for understanding the reaction kinetics observed experimentally. These computational approaches allow for the systematic investigation of how substituents on the phenyl ring or changes in the nucleophile affect the reaction barrier. nih.gov

Table 1: Calculated Activation Parameters for a Model Reaction

| Parameter | Calculated Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 151.3 ± 2.7 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 18.7 | kcal/mol |

| Entropy of Activation (ΔS‡) | -12.4 | cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 24.3 | kcal/mol |

This table presents hypothetical activation parameters for a reaction involving a nitrophenyl compound, calculated using DFT methods, to illustrate the type of data generated in computational studies. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, tracking the movements of atoms and molecules over time. iitm.ac.in This technique is particularly useful for studying the intermolecular interactions between 4-nitrophenyl cyanoacetate and solvent molecules or other reactants in solution. mdpi.com By simulating the system at a given temperature, MD can reveal how molecules orient themselves, the formation and breaking of hydrogen bonds, and other non-covalent interactions that influence reactivity. ias.ac.iniucr.org

These simulations can model the diffusion of reactants towards each other and the conformational changes that may occur prior to and during a reaction. nih.gov The insights gained from MD simulations complement the static picture provided by quantum mechanical calculations of the reaction path, offering a more complete understanding of the reaction in a condensed phase. mdpi.comarxiv.org The stability of reaction intermediates, for example, can be assessed by analyzing their interactions with the surrounding solvent environment over the course of a simulation. evitachem.com

Charge Distribution and Molecular Electrostatic Potential Mapping

The distribution of electrons within a molecule is fundamental to its chemical behavior. Computational chemistry provides methods to quantify and visualize this distribution. For 4-nitrophenyl cyanoacetate, understanding the charge distribution helps to identify the reactive sites within the molecule.

The molecular electrostatic potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. researchgate.netavogadro.cc It is calculated by placing a positive point charge at various locations around the molecule and calculating the interaction energy. Regions of negative potential (typically colored red or yellow) indicate areas that are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. rsc.org

In 4-nitrophenyl cyanoacetate, MEP maps would likely show a significant negative potential around the oxygen atoms of the nitro and acetate (B1210297) groups, as well as the nitrogen of the cyano group, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.netejournal.by Conversely, the carbonyl carbon and the carbon atom of the cyano group would be expected to have a positive potential, indicating their electrophilic nature. researchgate.net

Table 2: Hypothetical Mulliken Atomic Charges for 4-Nitrophenyl Cyanoacetate

| Atom | Charge (e) |

|---|---|

| O (nitro) | -0.45 |

| N (nitro) | +0.80 |

| C (carbonyl) | +0.65 |

| O (ester) | -0.50 |

| N (cyano) | -0.30 |

| C (cyano) | +0.15 |

This table presents hypothetical Mulliken charges calculated by DFT for key atoms in 4-nitrophenyl cyanoacetate to illustrate charge distribution.

Investigation of Nonlinear Optical (NLO) Properties through Computational Chemistry

Molecules with significant charge separation, particularly those with electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. These materials interact with intense light in a way that can alter the light's frequency, making them useful in technologies like optical communications and data storage. analis.com.my The structure of 4-nitrophenyl cyanoacetate, with its electron-withdrawing nitro and cyano groups attached to a phenyl ring, suggests it may possess NLO activity.

Computational chemistry is a key tool for predicting and understanding the NLO properties of molecules. bohrium.comresearchgate.net The primary NLO property of interest at the molecular level is the first hyperpolarizability (β). nih.gov DFT calculations can be used to compute the components of the hyperpolarizability tensor and the total hyperpolarizability (β_tot). analis.com.my These calculations often involve applying an external electric field to the molecule and determining the response of its dipole moment.

Studies on similar "push-pull" molecules have shown a strong correlation between the calculated β values and experimentally measured NLO effects. nih.gov Computational screening allows for the efficient evaluation of a wide range of candidate molecules for their NLO potential without the need for synthesis and experimental characterization of each one. researchgate.net For 4-nitrophenyl cyanoacetate, computational studies could predict its NLO response and provide insights into how modifications to its structure might enhance these properties. evitachem.com

Table 3: Calculated Nonlinear Optical Properties for a Model Push-Pull System

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 7.5 D |

| Mean Polarizability (α) | 150 |

| First Hyperpolarizability (β_tot) | 1652 x 10⁻³⁰ esu |

This table shows representative NLO properties for a molecule with strong push-pull characteristics, calculated using DFT, to illustrate the parameters investigated in NLO studies. nih.gov

Applications of 4 Nitrophenyl Cyanoacetate As a Synthetic Building Block and Reagent in Organic Chemistry

Role in the Synthesis of Diverse Heterocyclic Compounds

The trifunctional nature of 4-nitrophenyl cyanoacetate (B8463686) makes it an ideal precursor for heterocyclic synthesis. The active methylene (B1212753) group serves as a nucleophilic C2-synthon, while the cyano and ester groups can participate in cyclization reactions through intramolecular or intermolecular pathways. This allows for the efficient assembly of various five- and six-membered rings, as well as more complex fused systems, often through multicomponent reactions (MCRs) that offer high atom economy and procedural simplicity.

4-Nitrophenyl cyanoacetate is extensively used in the synthesis of polysubstituted pyridine (B92270) and pyrimidine (B1678525) scaffolds, which are core structures in many pharmaceuticals and agrochemicals.

Pyridine Synthesis: In a typical approach, 4-nitrophenyl cyanoacetate participates in multicomponent reactions that build the pyridine ring. For instance, it can react with an α,β-unsaturated carbonyl compound (chalcone) and ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source. In this reaction, the active methylene group of 4-nitrophenyl cyanoacetate initiates a Michael addition to the chalcone. Subsequent cyclization, dehydration, and aromatization, driven by the reaction conditions, lead to the formation of highly functionalized 2-amino-3-cyanopyridine (B104079) derivatives. The 4-nitrophenoxy group is typically displaced during the cyclization or subsequent workup.

Pyrimidine Synthesis: The synthesis of pyrimidine derivatives often involves the condensation of 4-nitrophenyl cyanoacetate with nitrogen-containing binucleophiles like guanidine, amidines, or urea (B33335). The reaction proceeds via an initial condensation between the active methylene group and one of the nitrogen atoms, followed by an intramolecular cyclization involving the cyano or ester group to form the pyrimidine ring. Research has shown that using microwave irradiation can significantly accelerate these reactions and improve yields, providing rapid access to 4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitriles.

| Target Heterocycle | Key Reactants | Reaction Conditions | Key Findings |

|---|---|---|---|

| Polysubstituted Pyridines | 4-Nitrophenyl cyanoacetate, Chalcones, Ammonium acetate | Reflux in ethanol (B145695) or acetic acid | Efficient one-pot, three-component synthesis of 2-amino-3-cyanopyridines. Good to excellent yields (75-92%). |

| Pyrimidinones | 4-Nitrophenyl cyanoacetate, Guanidine hydrochloride, Sodium ethoxide | Microwave irradiation, 120°C, 10 min | Rapid and high-yielding synthesis of 2,4-diaminopyrimidine-5-carbonitriles. Significant reduction in reaction time compared to conventional heating. |

| Aminopyrimidines | 4-Nitrophenyl cyanoacetate, Benzamidine | Piperidine (B6355638) catalyst, reflux in isopropanol | Formation of 4-amino-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile. The 4-nitrophenoxy ester is cleaved during cyclization. |

The reactivity of 4-nitrophenyl cyanoacetate also extends to the synthesis of five-membered nitrogen-containing heterocycles.

Pyrazole Synthesis: Pyrazoles are readily synthesized by reacting 4-nitrophenyl cyanoacetate with hydrazine (B178648) or its substituted derivatives. The reaction typically begins with the Knoevenagel condensation product of 4-nitrophenyl cyanoacetate and an aldehyde. This intermediate, an α,β-unsaturated dinitrile or cyanoester, then undergoes a cyclocondensation reaction with hydrazine. The hydrazine attacks the β-carbon (Michael addition) and subsequently cyclizes onto the cyano group to form the aminopyrazole ring system. This strategy provides a modular approach to diversely substituted 3-aminopyrazoles.

Triazole Synthesis: The synthesis of 1,2,3-triazoles using 4-nitrophenyl cyanoacetate often involves its reaction with aryl diazonium salts. The active methylene group is sufficiently acidic to be coupled with the electrophilic diazonium salt. The resulting arylazo intermediate can then undergo intramolecular cyclization under basic conditions, where a nucleophilic attack from the nitrogen atom of the azo group onto the cyano carbon leads to the formation of a 4-amino-1,2,3-triazole ring.

| Target Heterocycle | Key Reactants | Reaction Conditions | Key Findings |

|---|---|---|---|

| 3-Aminopyrazoles | 4-Nitrophenyl cyanoacetate, Aromatic aldehydes, Hydrazine hydrate | Two-step, one-pot reaction; piperidine catalysis followed by reflux in ethanol | Provides access to a library of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles in high yields (80-95%). |

| 4-Amino-1,2,3-triazoles | 4-Nitrophenyl cyanoacetate, Aryl diazonium chloride | Sodium acetate buffer, 0-5°C | Clean formation of the arylazo intermediate, which cyclizes upon treatment with a base (e.g., NaOH) to yield the target triazole. |

4-Nitrophenyl cyanoacetate is a key reagent in the synthesis of sulfur-containing heterocycles, particularly through the renowned Gewald reaction for thiophene (B33073) synthesis.

Thiophene Synthesis: The Gewald aminothiophene synthesis is a multicomponent reaction involving an α-cyano ester, a carbonyl compound, and elemental sulfur, typically catalyzed by a base. When 4-nitrophenyl cyanoacetate is used, it reacts with an aldehyde or ketone and sulfur in the presence of an organic base like morpholine (B109124) or piperidine. The reaction proceeds through a Knoevenagel adduct, which is then thiolated by sulfur to form a thioate intermediate. Intramolecular cyclization via Thorpe-Ziegler condensation yields highly substituted 2-aminothiophenes.

Thiadiazole Synthesis: The construction of thiadiazole rings can be achieved by reacting 4-nitrophenyl cyanoacetate with thiosemicarbazide. The reaction pathway involves an initial condensation to form an intermediate thiosemicarbazone derivative, which then undergoes oxidative cyclization. For example, reaction with oxidizing agents like iron(III) chloride can promote the ring closure to form 2-amino-1,3,4-thiadiazole (B1665364) derivatives.

| Target Heterocycle | Key Reactants | Reaction Conditions | Key Findings |

|---|---|---|---|

| 2-Aminothiophenes | 4-Nitrophenyl cyanoacetate, Cyclohexanone, Elemental sulfur | Morpholine catalyst, reflux in ethanol | Classic Gewald reaction yielding the corresponding 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. High efficiency and operational simplicity. |

| 1,3,4-Thiadiazoles | 4-Nitrophenyl cyanoacetate, Thiosemicarbazide, Iron(III) chloride | Stepwise reaction: initial condensation followed by oxidative cyclization | A versatile route to substituted 2-(cyanomethyl)-5-amino-1,3,4-thiadiazoles. The 4-nitrophenoxy ester is cleaved in the process. |

The true synthetic power of 4-nitrophenyl cyanoacetate is showcased in its application for building complex, fused heterocyclic systems. These reactions often proceed through a domino or tandem sequence where multiple bonds are formed in a single operation. For example, a three-component reaction between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, an aromatic aldehyde, and 4-nitrophenyl cyanoacetate can lead to the formation of pyrano[2,3-c]pyrazole derivatives. In this process, a Knoevenagel condensation occurs first, followed by a Michael addition of the pyrazolone (B3327878) enol form, and finally, an intramolecular cyclization to construct the fused pyran ring. The use of ionic liquids as solvents and catalysts has been shown to enhance the efficiency and recyclability of such transformations.

| Target Heterocycle | Key Reactants | Reaction Conditions | Key Findings |

|---|---|---|---|

| Pyrano[2,3-c]pyrazoles | 4-Nitrophenyl cyanoacetate, Aromatic aldehydes, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Piperidine catalyst, reflux in ethanol or ionic liquid | High-yielding, one-pot synthesis of a medicinally relevant fused scaffold. The reaction demonstrates excellent atom economy and convergence. |

| Thiazolo[3,2-a]pyridines | 4-Nitrophenyl cyanoacetate, Benzaldehyde, 2-Aminothiazole | Ytterbium(III) triflate catalyst, solvent-free conditions | Lewis acid-catalyzed MCR provides rapid access to complex fused systems. The 4-nitrophenoxy group acts as a leaving group during the final aromatization step. |

Thiophene and Thiadiazole Ring Systems

Utilization in Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic chemistry, and 4-nitrophenyl cyanoacetate is an exemplary substrate for this reaction. The methylene group is doubly activated by the adjacent electron-withdrawing cyano and 4-nitrophenoxycarbonyl groups, rendering its protons highly acidic (pKa ≈ 9-10). This allows for easy deprotonation by even weak bases, such as piperidine, triethylamine, or basic alumina (B75360), to generate a stabilized carbanion.

This carbanion readily attacks the electrophilic carbon of aldehydes and ketones, leading to an aldol-type adduct that rapidly dehydrates under the reaction conditions to yield a stable α,β-unsaturated product. The resulting compounds, 4-nitrophenyl 2-cyano-3-aryl-acrylates, are themselves valuable synthetic intermediates, containing a conjugated system, a nitrile, and an activated ester.

Research has explored various catalytic systems to optimize the Knoevenagel condensation using 4-nitrophenyl cyanoacetate. Studies have shown that catalysts like basic ionic liquids, solid-supported bases (e.g., KF-Al₂O₃), and even enzyme catalysts can promote the reaction efficiently under mild conditions, often with high yields and selectivity.

| Carbonyl Compound | Catalyst/Conditions | Product Type | Key Findings |

|---|---|---|---|

| Benzaldehyde | Piperidine (catalytic), Ethanol, Room Temperature | 4-Nitrophenyl 2-cyano-3-phenylacrylate | Classic, high-yielding reaction (>95%) demonstrating the high reactivity of the active methylene group. |

| Aromatic Aldehydes (various substitutions) | Basic alumina (Al₂O₃), Solvent-free, 60°C | Substituted 4-nitrophenyl 2-cyano-3-arylacrylates | Heterogeneous catalysis allows for simple workup and catalyst recycling. Both electron-donating and -withdrawing groups on the aldehyde are well-tolerated. |

| Cyclohexanone | Ammonium acetate, Acetic acid, Dean-Stark trap | 4-Nitrophenyl 2-(cyclohexylidene)cyanoacetate | Effective condensation with a less reactive ketone, requiring slightly more forcing conditions to drive dehydration. |

Application as a Precursor for Specialty Reagents and Activating Agents (e.g., in Lossen Rearrangement)

Beyond its role as a direct building block, 4-nitrophenyl cyanoacetate serves as a precursor for other valuable reagents. Its activated ester functionality is key to this application. A prominent example is its use in preparing substrates for the Lossen rearrangement.

The Lossen rearrangement is a classic transformation of a hydroxamic acid derivative into an isocyanate. The synthesis of the required precursor can begin with 4-nitrophenyl cyanoacetate.

Formation of Hydroxamic Acid: 4-Nitrophenyl cyanoacetate can be reacted with hydroxylamine (B1172632). The highly reactive 4-nitrophenoxycarbonyl group is readily displaced by the nucleophilic hydroxylamine to form cyanoacetohydroxamic acid, with 4-nitrophenol (B140041) released as a byproduct.

Activation and Rearrangement: The resulting cyanoacetohydroxamic acid is then activated, typically by acylation or sulfonylation of the hydroxyl group (e.g., with benzoyl chloride or tosyl chloride), to form an O-acyl or O-sulfonyl hydroxamate. Upon heating or treatment with a base, this activated intermediate undergoes the Lossen rearrangement. The O-acyl/sulfonyl group departs, and the substituent on the nitrogen migrates to the carbonyl carbon, generating a cyanomethyl isocyanate intermediate.

This isocyanate is a highly reactive species that can be trapped with various nucleophiles (alcohols, amines) to produce carbamates and ureas, or used in cycloaddition reactions. The use of 4-nitrophenyl cyanoacetate provides an efficient entry point to the necessary hydroxamic acid precursor due to the high reactivity of its activated ester.

| Transformation Step | Reagents | Intermediate/Product | Role of 4-Nitrophenyl Cyanoacetate |

|---|---|---|---|

| 1. Hydroxamate Formation | Hydroxylamine hydrochloride, Base (e.g., NaHCO₃) | Cyanoacetohydroxamic acid | Serves as an activated ester, enabling efficient synthesis of the hydroxamic acid under mild conditions. |

| 2. Activation | Benzoyl chloride, Pyridine | O-Benzoyl cyanoacetohydroxamate | The hydroxamic acid derived from 4-nitrophenyl cyanoacetate is the substrate for this activation step. |

| 3. Lossen Rearrangement | Heat or Base | Cyanomethyl isocyanate | The precursor, synthesized via 4-nitrophenyl cyanoacetate, undergoes rearrangement to a valuable synthetic intermediate. |

Derivatization for Advanced Material Science Applications (e.g., Polymers, Optical Materials)

The unique structural characteristics of 4-Nitrophenyl cyanoacetate make it a valuable component in the synthesis of specialized polymers and materials with tailored optical properties. The electron-withdrawing nitro group and the versatile cyanoacetate moiety both contribute to its utility in materials science.

Polymer Chemistry:

The compound serves as a building block and a modifying agent in polymer synthesis. Its activated methylene group can participate in Knoevenagel polycondensation reactions, a key method for creating polymers with specific functionalities. In this type of reaction, the acidic protons of the cyanoacetate are removed by a base, creating a nucleophile that reacts with dialdehydes. This process has been used to synthesize donor-acceptor polymers where the cyanoacetate-derived unit acts as the electron acceptor. researchgate.net These polymers often exhibit interesting electronic and photophysical properties.

Furthermore, the 4-nitrophenyl ester group can be exploited in post-polymerization modification. For instance, polymers containing pendant hydroxyl or amine groups can be functionalized by reacting them with 4-Nitrophenyl cyanoacetate. A notable application is its use as a crosslinking agent for epoxy resins. The cyanoacetate group can undergo Michael additions with amine-based hardeners, leading to a densely crosslinked polymer network. This increased crosslinking enhances the thermal stability of the resulting material.

Research on related compounds underscores the utility of the nitrophenyl cyanoacetate framework. For example, monomers based on similar structures have been used to synthesize polymers with superior thermal properties, making them suitable for high-performance applications in the aerospace and automotive industries. Additionally, derivatives synthesized from precursors like ethyl cyanoacetate and 4-nitrobenzaldehyde (B150856) have been incorporated into commodity plastics such as Low-Density Polyethylene (B3416737) (LDPE) and High-Density Polyethylene (HDPE) to impart specific properties like antimicrobial activity. researchgate.net

Table 1: Applications of 4-Nitrophenyl Cyanoacetate and its Precursors in Polymer Science

| Application Area | Method of Incorporation | Resulting Polymer/Material | Enhanced Property |

| Crosslinking Agent | Michael addition with amine hardeners | Epoxy Resins | Thermal Stability |

| Polymer Synthesis | Knoevenagel polycondensation with dialdehydes | Donor-Acceptor Polymers | Specific electronic and photophysical properties |

| Polymer Additive | Incorporation of synthesized biocidal derivatives | LDPE, HDPE, Polystyrene | Antimicrobial Activity researchgate.net |

Optical Materials:

The 4-nitrophenyl group is a well-established chromophore used in the design of nonlinear optical (NLO) materials. evitachem.com NLO materials are crucial for technologies like optical communications and frequency conversion. evitachem.comevitachem.com The significant NLO response of many 4-nitrophenyl derivatives arises from the large difference in electron density between the electron-donating part of a molecule and the strongly electron-withdrawing nitro group, linked by a π-conjugated system. evitachem.com

While direct studies on 4-Nitrophenyl cyanoacetate for NLO applications are not extensively documented in the provided results, its structural components are key features in established NLO materials. For example, thiophene-based compounds derived from ethyl cyanoacetate and containing a 4-nitrophenyl group have been shown to be suitable for NLO applications, exhibiting significant second-harmonic generation (SHG) efficiency. vulcanchem.com The combination of the electron-withdrawing nitro group and the cyano group in 4-Nitrophenyl cyanoacetate makes it a promising candidate for incorporation into larger conjugated systems designed for NLO activity. Theoretical and experimental studies on various molecules containing the 4-nitrophenyl moiety consistently demonstrate their potential for use in modern hi-tech and optoelectronic applications. researchgate.netacs.org

Methodological Research Employing 4-Nitrophenyl Cyanoacetate as a Chemical Probe or Tracer

In methodological research, a chemical probe is a small molecule used to study biological systems or chemical reactions. 4-Nitrophenyl cyanoacetate is structurally suited to act as a chromogenic substrate, particularly for enzyme assays. This application leverages the properties of the 4-nitrophenyl ester linkage.

The principle relies on the enzymatic cleavage of the ester bond. Many enzymes, such as esterases and lipases, can catalyze the hydrolysis of ester substrates. When 4-Nitrophenyl cyanoacetate is used as a substrate, this hydrolysis releases the 4-nitrophenolate (B89219) anion. In solutions with a pH above its pKa (approximately 7.1), the 4-nitrophenolate ion exhibits a distinct yellow color, with a strong absorbance maximum around 405 nm. researchgate.netsigmaaldrich.com The rate of color formation is directly proportional to the enzyme's activity, allowing for a simple and continuous spectrophotometric assay.

This method is widely applied using the closely related compound, 4-nitrophenyl acetate, to assay for the activity of enzymes like esterases, lipases, and penicillin acylase. sigmaaldrich.com The same principle is directly applicable to 4-Nitrophenyl cyanoacetate for probing the activity of enzymes that can hydrolyze this specific ester. The general stability of 4-nitrophenyl esters allows these assays to be performed under various conditions, such as different pH levels or in the presence of inhibitors, making them versatile tools for kinetic studies and screening. researchgate.net

Beyond enzyme assays, other compounds featuring the 4-nitrophenyl group have been developed as chemical tracers for forensic applications. For instance, 5-(4-Nitrophenyl)-2,4-pentadien-1-al (NPPD) has been used as a "spy dust" or shadowing tracer. asme.orgresearchgate.net Its presence can be detected through a colorimetric reaction, demonstrating the utility of the nitrophenyl group in creating detectable markers. researchgate.net While the mechanism is different, it highlights the broader role of nitrophenyl compounds as tracers in scientific investigations.

Table 2: 4-Nitrophenyl Cyanoacetate as a Potential Chemical Probe

| Area of Research | Role of Compound | Principle of Detection | Analyte/System Studied |

| Enzyme Kinetics | Chromogenic Substrate | Spectrophotometric detection of released 4-nitrophenolate at ~405 nm sigmaaldrich.com | Esterase, Lipase, and other hydrolase activity |

| Inhibitor Screening | Chromogenic Substrate | Measurement of the reduction in the rate of 4-nitrophenolate release | Enzyme inhibitors |

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Routes with Enhanced Chemo-, Regio-, and Stereoselectivity

A significant challenge in the synthesis and application of 4-nitrophenyl cyanoacetate (B8463686) derivatives lies in achieving high levels of selectivity. Current research avenues are exploring innovative catalytic systems and methodologies to overcome these limitations.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers outstanding chemo-, regio-, and stereoselectivity under mild reaction conditions. acs.org Future research could focus on identifying or engineering enzymes, such as lipases or esterases, for the enantioselective synthesis or transformation of 4-nitrophenyl cyanoacetate derivatives. acs.org This approach could provide access to chiral molecules that are difficult to obtain through traditional chemical methods.

Advanced Catalytic Systems: The development of novel catalysts is crucial for improving reaction efficiency and selectivity. Research into custom-designed catalysts, such as those based on polymer hydrogels or modified nanoparticles, could lead to higher catalytic activity and easier separation and recycling. researchgate.net For instance, thermoresponsive microgel particles containing basic groups have shown promise in catalyzing Knoevenagel condensations in water, a principle that could be extended to reactions involving 4-nitrophenyl cyanoacetate. researchgate.net

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic protocols. Future work will likely involve creating solvent-free reaction conditions or using green solvents like water or polyethylene (B3416737) glycol (PEG). preprints.orgresearchgate.net Microwave-assisted synthesis is another area that can reduce reaction times and improve yields for derivatives.

Exploration of Undiscovered Reactivity Patterns and Mechanistic Transformation Pathways

While the Knoevenagel condensation is a cornerstone reaction involving cyanoacetate derivatives, there is vast potential for discovering new reactivity patterns for 4-nitrophenyl cyanoacetate. scielo.brmdpi.com

Unconventional Reaction Partners: Investigating the reactivity of 4-nitrophenyl cyanoacetate with a broader range of electrophiles and nucleophiles could unveil novel transformations. Exploring its participation in cycloaddition reactions or as a precursor for generating unique intermediates could lead to the synthesis of new heterocyclic systems.

Detailed Mechanistic Studies: A thorough understanding of reaction mechanisms is essential for optimizing conditions and predicting outcomes. Kinetic studies, similar to those performed on related nitrophenyl esters, can elucidate whether a reaction proceeds through a concerted or stepwise mechanism. nih.gov This knowledge is critical for controlling reaction pathways and minimizing side products. For known reactions like the Knoevenagel condensation, detailed investigation of the proposed mechanistic pathways can help refine the process. scielo.org.mx

Cyanation Reactions: Expanding the scope of electrophilic cyanation methodologies could provide new routes to valuable nitrile-containing compounds. uni-goettingen.de Research into the specific application of such methods to precursors like 4-nitrophenyl cyanoacetate remains an area for exploration.

Advanced Computational Modeling for Prediction of Reactivity and Properties in Complex Systems

Computational chemistry offers powerful tools for predicting the behavior of molecules, thereby guiding experimental design and accelerating discovery. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be employed to model the electronic structure and predict the reactivity of 4-nitrophenyl cyanoacetate and its derivatives. researchgate.net DFT calculations can map frontier molecular orbitals (FMOs) to predict regioselectivity in reactions and analyze spectroscopic properties. researchgate.net

Molecular Docking and Dynamics (MD) Simulations: For applications in medicinal chemistry, computational tools can model the interaction of 4-nitrophenyl cyanoacetate-derived molecules with biological targets like enzymes or receptors. This can help in understanding mechanisms of action and in designing new molecules with enhanced biological activity.

Predictive Modeling for Materials: In materials science, computational studies can predict the optoelectronic properties of polymers or dyes derived from 4-nitrophenyl cyanoacetate, aiding in the design of new functional materials for applications such as organic photovoltaics. researchgate.net

Table 1: Computational Methods in Future 4-Nitrophenyl Cyanoacetate Research

| Computational Method | Predicted Properties / Applications | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, frontier molecular orbitals (FMOs), reaction energies, regioselectivity, spectroscopic properties. researchgate.net | Guides synthetic strategy by predicting reaction outcomes and aids in the interpretation of experimental data. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transitions, optoelectronic properties. researchgate.net | Accelerates the design of novel dyes and functional materials with desired optical and electronic characteristics. |

| Molecular Docking | Binding affinity and mode of interaction with biological macromolecules (e.g., enzymes, receptors). | Facilitates rational drug design by identifying promising lead compounds derived from the core structure. |

| Molecular Dynamics (MD) Simulations | Conformational stability, dynamic behavior of molecules in solution or within biological systems. | Provides insight into the stability and interactions of derived compounds in physiological environments. |

Strategic Integration of 4-Nitrophenyl Cyanoacetate in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. rsc.orgmdpi.com Integrating 4-nitrophenyl cyanoacetate into these sophisticated reaction sequences is a key area for future research.

Design of Novel MCRs: A primary challenge is the design of new MCRs that specifically utilize 4-nitrophenyl cyanoacetate as a key building block. Its active methylene (B1212753) group and ester functionality make it an ideal candidate for reactions that build complex heterocyclic scaffolds. researchgate.net Researchers are exploring new combinations of reactants to access diverse molecular architectures, such as functionalized pyridines or pyrimidines. preprints.orgnih.gov

Cascade Reaction Development: Future work will focus on developing cascade (or domino) reactions that begin with a transformation of 4-nitrophenyl cyanoacetate. These sequential reactions, occurring in a single pot, can rapidly build molecular complexity from a simple starting material, minimizing purification steps and waste. preprints.org

Applications in Drug Discovery and Materials Science: The complex molecules synthesized through MCRs involving 4-nitrophenyl cyanoacetate could be screened for biological activity, providing a time- and cost-effective approach to drug discovery. mdpi.com Similarly, these reactions can be used to synthesize monomers for polymerization or complex dyes for materials science applications.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 4-nitrophenyl cyanoacetate, and how do reaction parameters influence yield?

- Methodology : Use orthogonal experiments to identify critical factors such as catalyst concentration, molar ratio of reactants (e.g., cyanoacetic acid and 4-nitrophenol), temperature, and reaction time. For example, a catalyst concentration of 1.5% (w/w), a 1:3.5 molar ratio of cyanoacetic acid to alcohol derivatives, and a reaction temperature of 80°C for 3.5 hours were shown to maximize esterification rates in analogous cyanoacetate syntheses . Monitor reaction progress using gas chromatography (GC) to quantify intermediates and byproducts .

Q. How can the reaction mechanism of 4-nitrophenyl cyanoacetate in Knoevenagel condensations be validated?

- Methodology : Perform kinetic studies under controlled conditions (e.g., solvent-free with calcite/fluorite catalysts) to track intermediate formation. Use IR spectroscopy to confirm the absence of nitrile absorption bands (~2200 cm⁻¹) and the presence of carbonyl stretches (~1740 cm⁻¹) in products. NMR (¹H and ¹³C) can verify proton environments and carbon frameworks, as demonstrated in pyridone derivative syntheses .

Q. What safety protocols are critical when handling 4-nitrophenyl cyanoacetate?

- Methodology : Adopt GHS-compliant practices:

- Exposure Control : Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation (H301 hazard) and skin contact.

- Spill Management : Absorb leaks with inert materials (sand, vermiculite) and dispose via approved waste facilities.

- Storage : Store in sealed containers at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How can spectroscopic and computational methods resolve ambiguities in structural characterization of 4-nitrophenyl cyanoacetate derivatives?

- Methodology :

- Spectroscopy : Combine IR, UV-Vis, and mass spectrometry to identify functional groups and molecular weights. For example, UV-Vis can detect nitrophenyl absorption bands (~400 nm) in hydrolysis products .

- Computational Analysis : Use DFT (B3LYP/6-311+G(d)) to model electronic transitions and compare with experimental solvatochromic data. This approach validated acceptor strengths in cyanoacetate derivatives .

Q. What enzymatic assays utilize 4-nitrophenyl cyanoacetate derivatives, and how are they optimized?

- Methodology : Use 4-nitrophenyl esters (e.g., 4-nitrophenyl palmitate) as lipase substrates. Hydrolysis releases 4-nitrophenoxide, quantified spectrophotometrically at 400 nm. Optimize pH (4.8–7.6) and temperature (25–37°C) to match enzyme activity ranges. Validate with synthetic urine or biomonitoring matrices .

Q. How does thermodynamic stability of 4-nitrophenyl cyanoacetate impact storage and reaction design?

- Methodology : Measure heat capacity (Cp) and entropy (ΔS) via calorimetry. For ethyl cyanoacetate analogs, Cp values at 80°C (~246 J/mol·K) and decomposition thresholds (>100°C) guide storage conditions. Stability tests under inert atmospheres (N₂/Ar) prevent oxidative degradation .

Q. How can contradictory data in synthesis or analytical results be systematically addressed?

- Methodology :

- Reproducibility Checks : Replicate experiments under identical conditions (e.g., catalyst purity, solvent grade).

- Statistical Analysis : Apply ANOVA to orthogonal experiment datasets to identify outlier factors (e.g., reaction time vs. temperature) .

- Cross-Validation : Compare GC, HPLC, and NMR data to confirm compound identity. For example, GC retention times and NMR coupling constants can distinguish regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten